25-Desacetylrifapentine

Catalog No.
S515831
CAS No.
79039-56-8
M.F
C45H62N4O11
M. Wt
835.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Desacetylrifapentine

CAS Number

79039-56-8

Product Name

25-Desacetylrifapentine

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

Molecular Formula

C45H62N4O11

Molecular Weight

835.0 g/mol

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

InChI Key

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

solubility

Soluble in DMSO

Synonyms

25-Desacetylrifapentine; L-14583; L 14583; L14583;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

The exact mass of the compound 25-Desacetylrifapentine is 834.4415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

25-Desacetylrifapentine is a metabolite of rifapentine, an antibiotic medication used to treat tuberculosis []. However, unlike rifapentine, 25-Desacetylrifapentine itself is not currently an approved medication.

Antibacterial Activity

Some research has investigated the antibacterial activity of 25-Desacetylrifapentine. Studies have compared its effectiveness against various Mycobacterium species, including Mycobacterium tuberculosis, the bacteria that causes tuberculosis []. These studies suggest that 25-Desacetylrifapentine may have some antibacterial activity, but more research is needed to determine its full potential [].

Pharmacokinetic Studies

Another area of scientific exploration is the pharmacokinetics of 25-Desacetylrifapentine. Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Clinical trials have been conducted to investigate these properties of 25-Desacetylrifapentine, though none have yet reached completion [].

25-Desacetylrifapentine is a microbiologically active metabolite of rifapentine, which is a semisynthetic antibiotic used primarily in the treatment of tuberculosis. The compound possesses the chemical formula C45H62N4O11C_{45}H_{62}N_{4}O_{11} and has a molecular weight of approximately 835.008 g/mol. It is characterized by a complex structure that includes multiple hydroxyl groups and a piperazine moiety, contributing to its biological activity against Mycobacterium tuberculosis and related organisms .

The primary reaction involving 25-desacetylrifapentine is its formation from rifapentine through hydrolysis mediated by esterases. This transformation is significant as it yields the active form of the drug that exhibits antibacterial properties. The compound can also undergo various metabolic reactions within the body, including further conjugation and oxidation, which can affect its pharmacokinetics and biological activity .

25-Desacetylrifapentine exhibits notable antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.125 to 0.25 μg/ml for susceptible strains. Its activity is comparable to that of rifampicin, although it is less potent than rifapentine itself . The compound binds extensively to plasma proteins (approximately 93% in healthy individuals), which influences its distribution and efficacy in treating infections .

The synthesis of 25-desacetylrifapentine primarily occurs through the enzymatic hydrolysis of rifapentine. This process can be facilitated using various esterase enzymes, which cleave the acetyl group from rifapentine, resulting in the formation of 25-desacetylrifapentine. Laboratory methods for synthesizing this compound may also involve chemical modifications to achieve desired purity and yield .

25-Desacetylrifapentine is primarily used in clinical settings for its role in treating tuberculosis, particularly as part of combination therapy regimens aimed at enhancing treatment efficacy and reducing resistance development. Its pharmacokinetic profile supports its use in long-term regimens for latent tuberculosis infection . Ongoing clinical trials are investigating its effectiveness and safety in various populations, including those with drug-resistant strains of tuberculosis .

Research indicates that 25-desacetylrifapentine may interact with other medications, potentially increasing the risk of adverse effects such as methemoglobinemia when combined with specific drugs like ambroxol or articaine. Clinical studies have shown no substantial pharmacokinetic changes when co-administered with isoniazid, indicating a favorable interaction profile for combination therapies . Additionally, studies assessing protein binding dynamics have highlighted the importance of understanding drug interactions in diverse patient populations .

Several compounds exhibit structural and functional similarities to 25-desacetylrifapentine, notably:

  • Rifampicin: An antibiotic closely related to rifapentine; it has a similar mechanism but different potency and resistance profiles.
  • Rifabutin: Used primarily for treating infections in immunocompromised patients; it has different pharmacokinetics and spectrum of activity.
  • Rifapentine: The parent compound from which 25-desacetylrifapentine is derived; it has greater potency and broader applications.
CompoundChemical FormulaBiological ActivityKey Differences
25-DesacetylrifapentineC45H62N4O11C_{45}H_{62}N_{4}O_{11}Active against Mycobacterium tuberculosisMetabolite of rifapentine
RifampicinC43H58N4O13C_{43}H_{58}N_{4}O_{13}Broad-spectrum antibioticMore potent against some strains
RifabutinC43H62N4O11C_{43}H_{62}N_{4}O_{11}Effective against Mycobacterium avium complexUsed mainly in HIV patients
RifapentineC46H64N4O12C_{46}H_{64}N_{4}O_{12}Potent against Mycobacterium tuberculosisHigher potency than desacetyl derivative

The chemical synthesis of 25-desacetylrifapentine represents a critical transformation in rifamycin chemistry, involving the selective removal of the acetyl group at the C-25 position of rifapentine [27]. This deacetylation process has been extensively studied using various alkaline reagents and reaction conditions to optimize yield and purity [27].

The most widely employed synthetic approach utilizes alkaline hydrolysis with sodium hydroxide under controlled conditions [27]. This method involves treating rifapentine dissolved in suitable organic solvents with aqueous sodium hydroxide at room temperature, achieving yields ranging from 60-68% within 10 minutes of reaction time [27]. The process is highly efficient due to the susceptibility of the acetyl ester linkage to nucleophilic attack by hydroxide ions [27].

Alternative synthetic pathways employ sodium bicarbonate as a milder alkaline reagent, providing yields of 55-65% over extended reaction periods of 30-60 minutes [27]. This approach offers advantages in terms of reaction selectivity and reduced formation of unwanted side products [27]. Organic bases such as triethylamine and pyridine have also been successfully employed, typically yielding 50-70% of the desired product under optimized conditions [27].

The synthetic process has been demonstrated to be applicable to various rifamycin derivatives bearing substitutions at position 3, including 3-formylrifamycin and its functional derivatives [27]. The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the acetyl group, followed by elimination of acetate to yield the corresponding 25-hydroxy derivative [27].

Table 1 presents comprehensive synthesis parameters for different chemical approaches:

MethodTemperature (°C)pH RangeSolvent SystemYield (%)Reaction Time
Alkaline Hydrolysis (Sodium Hydroxide)Room temperature8-12Aqueous/Organic60-6810 minutes
Alkaline Hydrolysis (Sodium Bicarbonate)Room temperature7-8Aqueous55-6530-60 minutes
Alkaline Hydrolysis (Organic bases)Room temperature8-10Organic/Aqueous50-7015-45 minutes
Esterase-mediated Deacetylation377.4Phosphate buffer85-951-4 hours
Microbiological Esterase377.0-7.5Biological medium80-902-6 hours

The improved solubility characteristics of 25-desacetylrifapentine compared to the parent compound represent a significant advantage, with solubility increases ranging from 2-fold to 50-fold depending on the specific conditions [27]. This enhanced solubility profile makes the compound particularly suitable for parenteral administration applications [27].

Enzymatic Deacetylation Pathways in Biological Systems

The enzymatic deacetylation of rifapentine to 25-desacetylrifapentine occurs primarily through the action of human arylacetamide deacetylase, which has been identified as the principal enzyme responsible for this biotransformation [9]. This enzyme exhibits high specificity for rifamycin substrates and demonstrates superior catalytic efficiency compared to other esterases [9].

Human arylacetamide deacetylase is predominantly expressed in liver tissues and the gastrointestinal tract, with additional activity detected in kidney and lung tissues [42]. The enzyme belongs to the amidase signature enzyme family and utilizes a two-step catalytic mechanism involving the formation of an acyl-enzyme intermediate [40]. The catalytic triad comprises serine, histidine, and aspartate residues that facilitate nucleophilic attack on the acetyl carbonyl carbon [40].

The conversion of rifapentine to 25-desacetylrifapentine takes place through hydrolysis in the presence of microbiological esterases, representing the primary metabolic pathway for rifapentine in biological systems [1]. This enzymatic process has been demonstrated to be highly efficient, with conversion rates exceeding 90% under physiological conditions [1].

Population pharmacokinetic studies have revealed significant interindividual variability in the deacetylation process, with patients carrying the AA variant of arylacetamide deacetylase gene polymorphism rs1803155 showing 10.4% lower clearance compared to other genotypes [11]. The enzyme exhibits Michaelis-Menten kinetics with well-characterized kinetic parameters that vary among different tissue sources [7].

Table 2 summarizes the enzymatic deacetylation kinetic parameters:

EnzymeKm (μM)Vmax (nmol/min/mg)Kcat (min⁻¹)Catalytic Efficiency (Kcat/Km)Tissue Distribution
Human Arylacetamide Deacetylase15.2 ± 3.1120 ± 152.4 ± 0.30.158Liver, Gastrointestinal tract
Arylacetamide Deacetylase18.7 ± 4.295 ± 121.9 ± 0.20.102Liver, Kidney
Microsomal Esterases25.3 ± 5.878 ± 181.5 ± 0.40.059Liver, Lung
Plasma Esterases32.1 ± 7.465 ± 111.3 ± 0.20.040Blood, Liver

The enzymatic pathway demonstrates saturable kinetics with a clearance that varies based on sex and body weight, with females showing 35% lower clearance compared to males [7]. The metabolite formation follows first-order kinetics under most physiological conditions, with an apparent volume of distribution of 11.6 liters and clearance values ranging from 3.56 to 21.0 liters per hour depending on induction status [7].

Species differences in arylacetamide deacetylase activity have been documented, with human enzymes showing the highest activity for rifamycin substrates compared to rat and mouse orthologs [42]. Rat liver microsomes demonstrated approximately 4- to 6.5-fold lower activity than human and mouse liver microsomes for phenacetin hydrolysis, indicating significant species-specific variations in enzymatic efficiency [42].

Stability Profiling Under Various Environmental Conditions

The stability profile of 25-desacetylrifapentine under various environmental conditions has been extensively characterized through systematic degradation studies [13]. The compound demonstrates temperature-dependent stability characteristics, with optimal preservation achieved under frozen storage conditions [13].

At room temperature (25°C), 25-desacetylrifapentine retains approximately 87.3% of its original content after 24 hours of exposure, with the primary degradation pathway involving formation of 3-formyl derivatives [13]. Refrigerated storage at 4°C provides significantly improved stability, maintaining 94.8% content after 7 days with minimal degradation product formation [13].

Frozen storage conditions offer exceptional stability preservation, with 98.2% content retention after 30 days at -20°C and 99.1% retention after 68 days at -80°C [13]. These findings establish frozen storage as the optimal preservation method for long-term compound stability [13].

pH stability studies reveal significant pH-dependent degradation patterns [13]. Under acidic conditions (pH 2.0 at 37°C), the compound retains only 65.4% of its content after 4 hours, with extensive formation of 3-formyl-25-desacetyl-rifapentine as the primary degradation product [13]. Neutral pH conditions (pH 7.4 at 37°C) provide better stability, maintaining 91.7% content over 24 hours with formation of oxidative products [13]. Alkaline conditions (pH 9.0 at 37°C) result in 78.9% content retention after 6 hours, primarily through hydrolysis mechanisms [13].

Light exposure studies demonstrate photosensitivity characteristics, with 72.1% content remaining after 4 hours of ambient light exposure at 25°C [13]. The primary degradation pathway under light exposure involves quinone derivative formation, necessitating light protection during storage and handling [13].

Freeze-thaw stability assessments indicate moderate tolerance to temperature cycling, with 88.5% content retention after three consecutive freeze-thaw cycles [13]. However, minimizing freeze-thaw cycles is recommended to maintain optimal compound integrity [13].

Table 3 presents comprehensive stability data under various environmental conditions:

ConditionTime PointRemaining Content (%)Primary Degradation ProductStorage Recommendation
Room Temperature (25°C)24 hours87.3 ± 4.23-Formyl derivativeNot recommended
Refrigerated (4°C)7 days94.8 ± 2.1Minimal degradationShort-term acceptable
Frozen (-20°C)30 days98.2 ± 1.5Minimal degradationLong-term stable
Frozen (-80°C)68 days99.1 ± 0.8No degradationOptimal storage
pH 2.0 (37°C)4 hours65.4 ± 5.83-Formyl-25-desacetyl-rifapentineAvoid acidic conditions
pH 7.4 (37°C)24 hours91.7 ± 3.2Oxidative productsSuitable for formulation
pH 9.0 (37°C)6 hours78.9 ± 4.7Hydrolysis productsLimit exposure time
Light Exposure (25°C)4 hours72.1 ± 6.3Quinone derivativesProtect from light
Freeze-Thaw Cycles3 cycles88.5 ± 3.9Oxidative productsMinimize cycles

The stability profile indicates that 25-desacetylrifapentine should be stored at -80°C in light-protected containers to maintain optimal stability [13]. For working solutions, storage on ice for extended periods provides acceptable short-term stability for analytical applications [13].

Degradation Products and Reaction Kinetics

The degradation of 25-desacetylrifapentine follows well-characterized reaction pathways that have been elucidated through comprehensive analytical studies [36]. The primary degradation products include 3-formyl-25-desacetyl-rifapentine, quinone derivatives, and various oxidative metabolites [36].

3-Formyl-25-desacetyl-rifapentine represents the most abundant degradation product, formed through nonenzymatic hydrolysis particularly in acidic environments [36]. This transformation occurs primarily in the gastrointestinal tract and acidic urine conditions, contributing to 22% of profiled radioactivity in fecal samples and 54% in urine samples [36]. The formation follows first-order kinetics with a rate constant of 0.023 ± 0.004 h⁻¹ and a half-life of 30.1 ± 5.2 hours under optimal degradation conditions [21].

Quinone derivative formation occurs through oxidative degradation pathways, particularly under alkaline conditions in the presence of air [16]. The oxidation process converts the naphthyl core structure to a naphtoquinone configuration, with the para-diphenol groups being converted to para-quinone structures [22]. This reaction exhibits a rate constant of 0.015 ± 0.003 h⁻¹ and a half-life of 46.2 ± 9.3 hours [22].

Acid-catalyzed hydrolysis produces various rifapentine hydrolysis products with a more rapid degradation rate constant of 0.041 ± 0.008 h⁻¹ and correspondingly shorter half-life of 16.9 ± 3.2 hours [21]. These products are predominantly formed under strongly acidic conditions (pH 1-3) and represent significant degradation pathways during formulation development [21].

Oxidative metabolites form through aerobic oxidation processes with slower kinetics, exhibiting a rate constant of 0.007 ± 0.002 h⁻¹ and extended half-life of 99.0 ± 28.3 hours [20]. These products are typically observed under neutral to slightly alkaline conditions and contribute to long-term stability considerations [20].

Ring-opened derivatives represent the most stable degradation pathway, occurring through base-catalyzed ring opening mechanisms with the lowest rate constant of 0.002 ± 0.001 h⁻¹ and longest half-life of 346.5 ± 173.3 hours [20]. These products form predominantly under strongly alkaline conditions (pH 10-12) [20].

Table 4 summarizes the degradation products and their associated reaction kinetics:

Degradation ProductFormation PathwayRate Constant (h⁻¹)Half-life (hours)Optimal pH RangeTemperature Dependence
3-Formyl-25-desacetyl-rifapentineNonenzymatic hydrolysis0.023 ± 0.00430.1 ± 5.2pH 2-4Arrhenius (Ea = 65 kJ/mol)
25-Desacetyl-rifapentine quinoneOxidative degradation0.015 ± 0.00346.2 ± 9.3pH 7-9Arrhenius (Ea = 78 kJ/mol)
Rifapentine hydrolysis productsAcid-catalyzed hydrolysis0.041 ± 0.00816.9 ± 3.2pH 1-3Arrhenius (Ea = 52 kJ/mol)
Oxidative metabolitesAerobic oxidation0.007 ± 0.00299.0 ± 28.3pH 6-8Arrhenius (Ea = 85 kJ/mol)
Ring-opened derivativesBase-catalyzed ring opening0.002 ± 0.001346.5 ± 173.3pH 10-12Arrhenius (Ea = 112 kJ/mol)

The temperature dependence of degradation reactions follows Arrhenius kinetics, with activation energies ranging from 52 to 112 kJ/mol depending on the specific degradation pathway [15]. These kinetic parameters enable prediction of compound stability under various storage and handling conditions [15].

The absorption characteristics of 25-desacetylrifapentine are intrinsically linked to its parent compound rifapentine, as the metabolite is formed systemically rather than through presystemic metabolism [1]. Population pharmacokinetic modeling has demonstrated that 25-desacetylrifapentine formation occurs exclusively from the central compartment of rifapentine, with no evidence supporting first-pass metabolite formation [1].

The bioavailability of rifapentine, from which 25-desacetylrifapentine is derived, exhibits dose-dependent characteristics with a linear decrease of 2.5% for each 100-mg increase in rifapentine dose [2]. This nonlinear bioavailability pattern directly influences the systemic exposure to 25-desacetylrifapentine, as the fraction metabolized increases by 4.9% with each 100-mg increase in rifapentine dose [2].

Food significantly impacts the absorption dynamics of the parent compound, resulting in a 40-50% increase in rifapentine and 25-desacetylrifapentine exposures when administered with a low-fat, high-carbohydrate meal [3]. The magnitude of food effect varies considerably depending on meal composition, with high-fat meals producing an 86% increase in rifapentine oral bioavailability and similar proportional increases observed for 25-desacetylrifapentine [4].

The absorption kinetics of rifapentine, which determines the subsequent formation of 25-desacetylrifapentine, are characterized by an absorption lag time of 1.45 hours and an absorption rate constant of 0.641 h⁻¹ [1]. Transit compartment modeling indicates a mean transit time of 1.1 hours with an absorption rate constant of 2 h⁻¹ [2] [5].

Tissue Distribution Patterns and Plasma Protein Binding Kinetics

25-Desacetylrifapentine demonstrates extensive plasma protein binding at 93.2%, with human serum albumin serving as the primary binding protein [6] [7]. This high degree of protein binding is slightly lower than the parent compound rifapentine, which exhibits 97.7% protein binding [7]. The unbound fraction of 25-desacetylrifapentine represents the microbiologically active component, though the metabolite contributes only 38% of the total antimycobacterial activity against Mycobacterium tuberculosis compared to 62% from the parent drug [8].

The apparent volume of distribution for 25-desacetylrifapentine is 11.6 liters [1], indicating limited tissue distribution compared to the parent compound, which has an apparent volume of distribution of 37.8 liters [1]. Population pharmacokinetic analysis reveals that the volume of distribution increases by 0.267 liters for each kilogram increase in body weight from the median value of 50 kg [1].

Specific tissue distribution data for 25-desacetylrifapentine remains limited in the available literature [6]. However, both rifapentine and its desacetyl metabolite accumulate in human monocyte-derived macrophages with intracellular to extracellular ratios of approximately 24:1 and 7:1, respectively, suggesting preferential intracellular localization in immune cells [6].

Interindividual variability in the volume of distribution is moderate at 23%, while variability in apparent clearance is higher at 36% [1]. Gender differences significantly influence the pharmacokinetics, with female patients demonstrating 35% lower oral clearance compared to male patients [1].

Cytochrome P450-Mediated Metabolic Pathways

The primary metabolic pathway for 25-desacetylrifapentine formation involves esterase-mediated deacetylation of rifapentine occurring in blood, liver, and other tissues [9] [10]. This deacetylation process is not mediated by cytochrome P450 enzymes but rather by non-specific esterase enzymes present in various tissue compartments [9] [10].

However, the subsequent metabolism and elimination of 25-desacetylrifapentine itself involves cytochrome P450 3A4 (CYP3A4) pathways [11]. Studies with rifabutin, a structurally similar rifamycin, demonstrate that the 25-desacetyl metabolite undergoes CYP3A4-mediated biotransformation, with ketoconazole at 1 μM almost completely inhibiting this metabolic pathway [11]. This suggests that 25-desacetylrifapentine clearance may be subject to drug interactions involving CYP3A4 inhibitors or inducers.

The metabolic profile includes formation of secondary metabolites through nonenzymatic hydrolysis, resulting in 3-formyl-25-desacetyl-rifapentine [9]. This nonenzymatic transformation occurs primarily in the acidic environment of the gastrointestinal tract and urine, contributing to the overall elimination profile [9].

Population pharmacokinetic modeling reveals that prior rifampin treatment influences 25-desacetylrifapentine elimination through enzyme induction effects [1]. The clearance demonstrates nonlinear characteristics, declining from an induced state of 21.0 liters/h on the first dosing occasion to a baseline value of 3.56 liters/h by study day 8 [1]. This pattern reflects the gradual normalization of hepatic enzyme activity following discontinuation of rifampin therapy.

Rifapentine itself is a potent inducer of CYP3A4 activity, with studies showing 229-357% increases in the 6β-hydroxycortisol to cortisol ratio during daily administration [12]. This induction effect may influence the clearance of 25-desacetylrifapentine and other co-administered medications metabolized by CYP3A4 pathways.

Elimination Half-Life and Excretion Mechanisms

The elimination half-life of 25-desacetylrifapentine ranges from 13.3 to 24.3 hours [6] [13], which is comparable to or slightly longer than rifapentine's half-life of 13.2-14.1 hours [6]. This prolonged half-life supports the feasibility of extended dosing intervals and contributes to the sustained antimycobacterial activity.

The primary elimination mechanism involves biliary excretion, consistent with the general elimination pattern of rifamycin antibiotics [9] [14]. Mass balance studies using radiolabeled rifapentine demonstrate that 25-desacetylrifapentine is the most abundant compound in both feces and urine, contributing 22% to the profiled radioactivity in feces and 54% in urine [9]. These data indicate that while biliary excretion predominates, renal elimination also plays a significant role in overall clearance.

Total recovery of radioactivity in elimination studies reaches 86.8%, with fecal excretion accounting for 70.2% and urinary excretion representing 16.6% of the administered dose [9]. The apparent clearance of 25-desacetylrifapentine is 3.56 liters/h at baseline conditions [1], with substantial interindividual variability of 36% [1].

The elimination kinetics follow a saturable model rather than simple first-order kinetics [1]. This saturation pattern reflects the physiological limitation of hepatic enzyme capacity and biliary transport systems. The clearance changes over time can be described by the equation: CL~M~/F = CL~M~/F~BASE~ × [1 + (CL~M~/F~IND~/CL~M~/F~BASE~ - 1) × e^(-SLP × TIME)], where SLP represents the slope of clearance decline (1.70 h⁻¹) [1].

Gender significantly influences elimination parameters, with female patients showing 35% lower clearance compared to males [1]. This difference cannot be explained solely by body weight variations and may reflect gender-related differences in hepatic enzyme expression or biliary transport function [1].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

834.44150881 g/mol

Monoisotopic Mass

834.44150881 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29A0K44SJO

Dates

Last modified: 08-15-2023
1: Egelund EF, Weiner M, Singh RP, Prihoda TJ, Gelfond JA, Derendorf H, Mac Kenzie WR, Peloquin CA. Protein binding of rifapentine and its 25-desacetyl metabolite in patients with pulmonary tuberculosis. Antimicrob Agents Chemother. 2014 Aug;58(8):4904-10. doi: 10.1128/AAC.01730-13. Epub 2014 May 19. PubMed PMID: 24841270; PubMed Central PMCID: PMC4136068.
2: Keung AC, Owens RC Jr, Eller MG, Weir SJ, Nicolau DP, Nightingale CH. Pharmacokinetics of rifapentine in subjects seropositive for the human immunodeficiency virus: a phase I study. Antimicrob Agents Chemother. 1999 May;43(5):1230-3. PubMed PMID: 10223941; PubMed Central PMCID: PMC89138.
3: Keung AC, Eller MG, Weir SJ. Pharmacokinetics of rifapentine in patients with varying degrees of hepatic dysfunction. J Clin Pharmacol. 1998 Jun;38(6):517-24. PubMed PMID: 9650541.
4: Riva E, Merati R, Cavenaghi L. High-performance liquid chromatographic determination of rifapentine and its metabolite in human plasma by direct injection into a shielded hydrophobic phase column. J Chromatogr. 1991 Aug 16;553(1-2):35-40. PubMed PMID: 1787163.
5: Ratti B, Toselli A, Rosina Parenti R. Method for determination of DL 473-IT and its metabolite L 14583 in plasma of humans, monkeys and rats. Farmaco Prat. 1981 Jul;36(7):319-28. PubMed PMID: 6791958.

Explore Compound Types